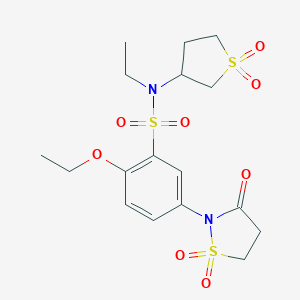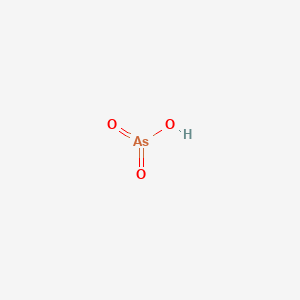
1-butyl-2-methyl-4(1H)-quinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butyl-2-methyl-4(1H)-quinolinone, also known as BMQ, is a heterocyclic compound that has been widely studied in scientific research due to its unique chemical properties. BMQ has a quinoline ring structure with a butyl and methyl substituent at positions 1 and 2, respectively. This compound has shown significant potential in various applications, including as a fluorescent probe, a corrosion inhibitor, and a precursor for the synthesis of other compounds.
作用機序
The mechanism of action of 1-butyl-2-methyl-4(1H)-quinolinone is not well understood, but it is believed to involve the formation of coordination complexes with metal ions. These complexes can then undergo various chemical reactions, such as redox reactions and ligand exchange reactions, which can lead to changes in fluorescence or corrosion inhibition.
生化学的および生理学的効果
There is limited information on the biochemical and physiological effects of 1-butyl-2-methyl-4(1H)-quinolinone. However, it has been shown to have low toxicity in animal studies, indicating potential for use in biomedical applications.
実験室実験の利点と制限
1-butyl-2-methyl-4(1H)-quinolinone has several advantages for use in lab experiments, including its high solubility in organic solvents and its fluorescent properties. However, its synthesis can be challenging and time-consuming, and its mechanism of action is not well understood, which can limit its applications.
将来の方向性
1. Investigation of the mechanism of action of 1-butyl-2-methyl-4(1H)-quinolinone and the formation of coordination complexes with metal ions.
2. Development of new synthetic methods for the production of 1-butyl-2-methyl-4(1H)-quinolinone and its derivatives.
3. Optimization of the fluorescent properties of 1-butyl-2-methyl-4(1H)-quinolinone for use in biomedical imaging applications.
4. Exploration of the potential of 1-butyl-2-methyl-4(1H)-quinolinone as a corrosion inhibitor for new metals and alloys.
5. Investigation of the potential of 1-butyl-2-methyl-4(1H)-quinolinone as a precursor for the synthesis of other compounds with unique chemical properties.
In conclusion, 1-butyl-2-methyl-4(1H)-quinolinone has shown significant potential in various scientific research applications, including as a fluorescent probe, a corrosion inhibitor, and a precursor for the synthesis of other compounds. While there is still much to learn about its mechanism of action and potential applications, 1-butyl-2-methyl-4(1H)-quinolinone is a compound that holds promise for future research.
合成法
1-butyl-2-methyl-4(1H)-quinolinone can be synthesized through a multistep process that involves the condensation of 2-methylquinoline with butanal, followed by oxidation and cyclization. The resulting product is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
1-butyl-2-methyl-4(1H)-quinolinone has been extensively studied in scientific research due to its unique chemical properties. It has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological and environmental samples. 1-butyl-2-methyl-4(1H)-quinolinone has also been investigated as a corrosion inhibitor for various metals, including aluminum and steel. Additionally, 1-butyl-2-methyl-4(1H)-quinolinone has been used as a precursor for the synthesis of other compounds, such as 2-methyl-4-quinolone and 2-methyl-4-quinolone-3-carboxylic acid.
特性
製品名 |
1-butyl-2-methyl-4(1H)-quinolinone |
|---|---|
分子式 |
C14H17NO |
分子量 |
215.29 g/mol |
IUPAC名 |
1-butyl-2-methylquinolin-4-one |
InChI |
InChI=1S/C14H17NO/c1-3-4-9-15-11(2)10-14(16)12-7-5-6-8-13(12)15/h5-8,10H,3-4,9H2,1-2H3 |
InChIキー |
PKUPVMASNMZASU-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=CC(=O)C2=CC=CC=C21)C |
正規SMILES |
CCCCN1C(=CC(=O)C2=CC=CC=C21)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(1-naphthyloxy)ethyl]isonicotinamide](/img/structure/B240970.png)
![3,4,5-trimethoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B240972.png)
![2-[2-(2-Furyl)-2-(4-morpholinyl)ethyl]-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B240974.png)
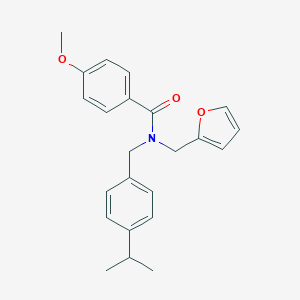
![2-[3-(Dimethylamino)propyl]-7-methyl-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B240991.png)
![N-[2-[(4-chlorophenyl)sulfonyl]-2-(3-pyridinyl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B240992.png)
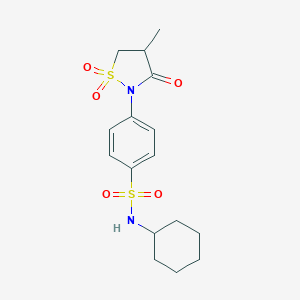
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B240996.png)

![2-{1,1-dioxido-4-[2-oxo-2-(3-toluidino)ethyl]tetrahydro-3-thienyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B241001.png)
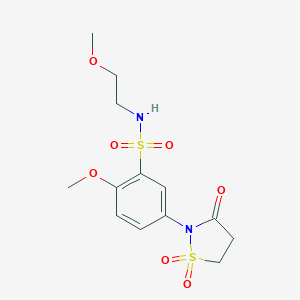
![2-[4-Methoxy-3-[(2-methyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]-1,1-dioxo-1,2-thiazolidin-3-one](/img/structure/B241003.png)
